

Introduction: The Strategic Value of a Unique Structural Combination

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Compound of Interest

Compound Name: 1-(Cyclopropylmethoxy)-4-iodobenzene

CAS No.: 411229-57-7

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In the landscape of modern chemical synthesis, the strategic combination of distinct structural motifs is a cornerstone of innovation. Cyclopropylmethoxy aryl iodides represent a powerful convergence of two highly valued components:

- **The Cyclopropylmethoxy Group:** The cyclopropyl ring is far more than a simple cycloalkane. Its significant ring strain imparts unique electronic and steric properties.^[1] In medicinal chemistry, it is frequently employed as a "metabolic shield," as its C-H bonds are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.^{[1][2]} This moiety can enhance binding potency by providing conformational rigidity and can modulate physicochemical properties like lipophilicity, often serving as a bioisostere for less stable groups.^{[1][3]} The ether linkage provides a flexible yet stable connection to the aromatic core.
- **The Aryl Iodide:** Among aryl halides, aryl iodides are the most reactive substrates in a wide array of transition metal-catalyzed cross-coupling reactions.^{[4][5]} The relative weakness of the carbon-iodine bond facilitates the initial, often rate-limiting, oxidative addition step in catalytic cycles, allowing reactions to proceed under milder conditions compared to their bromide or chloride counterparts.^{[4][6][7]}

The fusion of these two motifs yields a versatile building block, primed for derivatization into a vast array of complex molecules, making it an invaluable tool for constructing compound libraries in drug discovery.

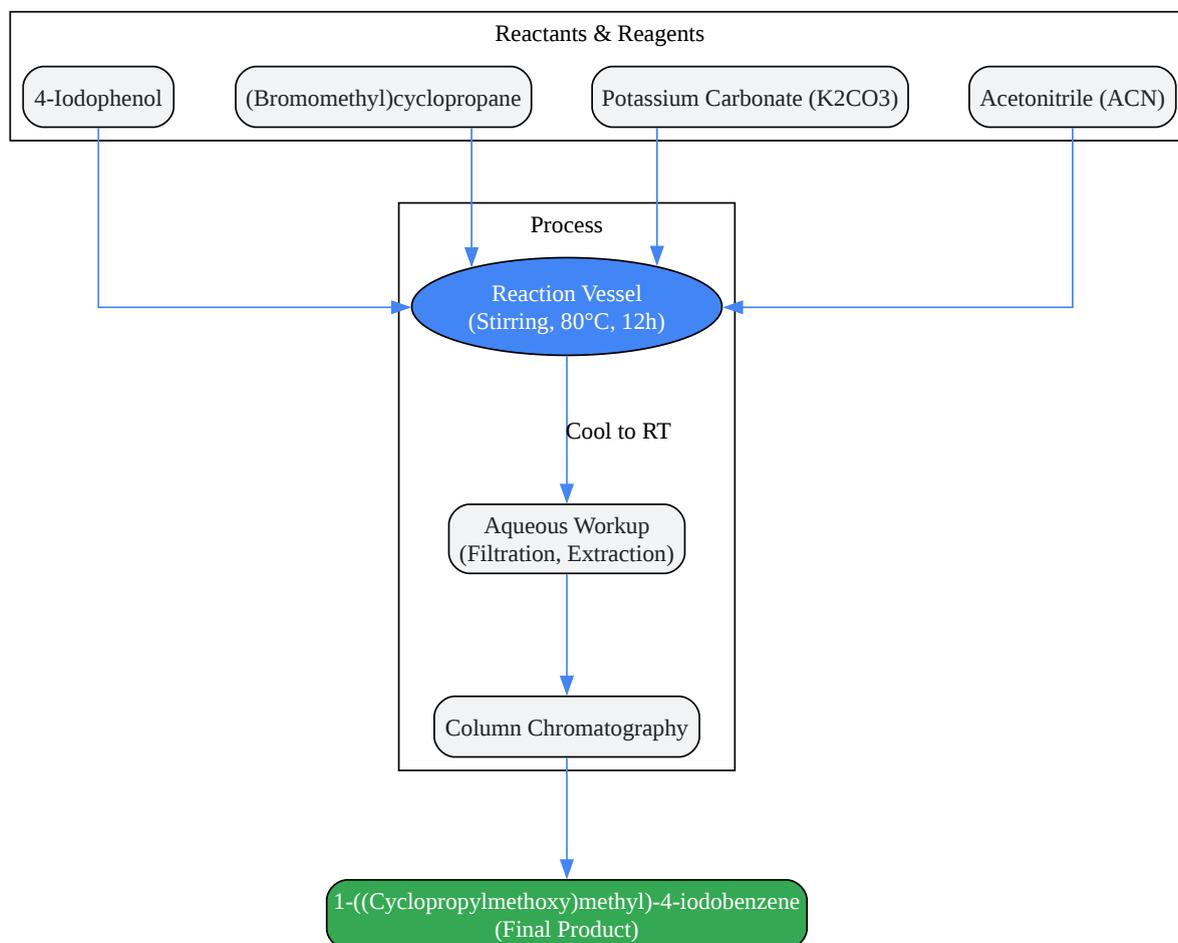
Synthesis of Cyclopropylmethoxy Aryl Iodides

The most direct and common method for synthesizing these target molecules is the Williamson ether synthesis, a robust and well-understood reaction. This involves the coupling of an iodophenol with a cyclopropylmethyl halide under basic conditions.

Experimental Protocol: Synthesis of 1-((Cyclopropylmethoxy)methyl)-4-iodobenzene

This protocol details a representative synthesis.

Workflow Diagram: Williamson Ether Synthesis



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Caption: General workflow for the synthesis of cyclopropylmethoxy aryl iodides.

Step-by-Step Methodology:

- Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodophenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetonitrile (ACN) to a concentration of approximately 0.5 M.
- Addition of Reagents: Add (bromomethyl)cyclopropane (1.2 eq.) to the stirring suspension at room temperature.
- Reaction: Heat the reaction mixture to 80°C and allow it to stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
- Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1 M NaOH (aq) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
- Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-((cyclopropylmethoxy)methyl)-4-iodobenzene.

Causality Insight: Potassium carbonate is chosen as the base because it is strong enough to deprotonate the phenol but mild enough to avoid side reactions. Acetonitrile is an ideal polar aprotic solvent that facilitates the S_N2 reaction mechanism without participating in the reaction.

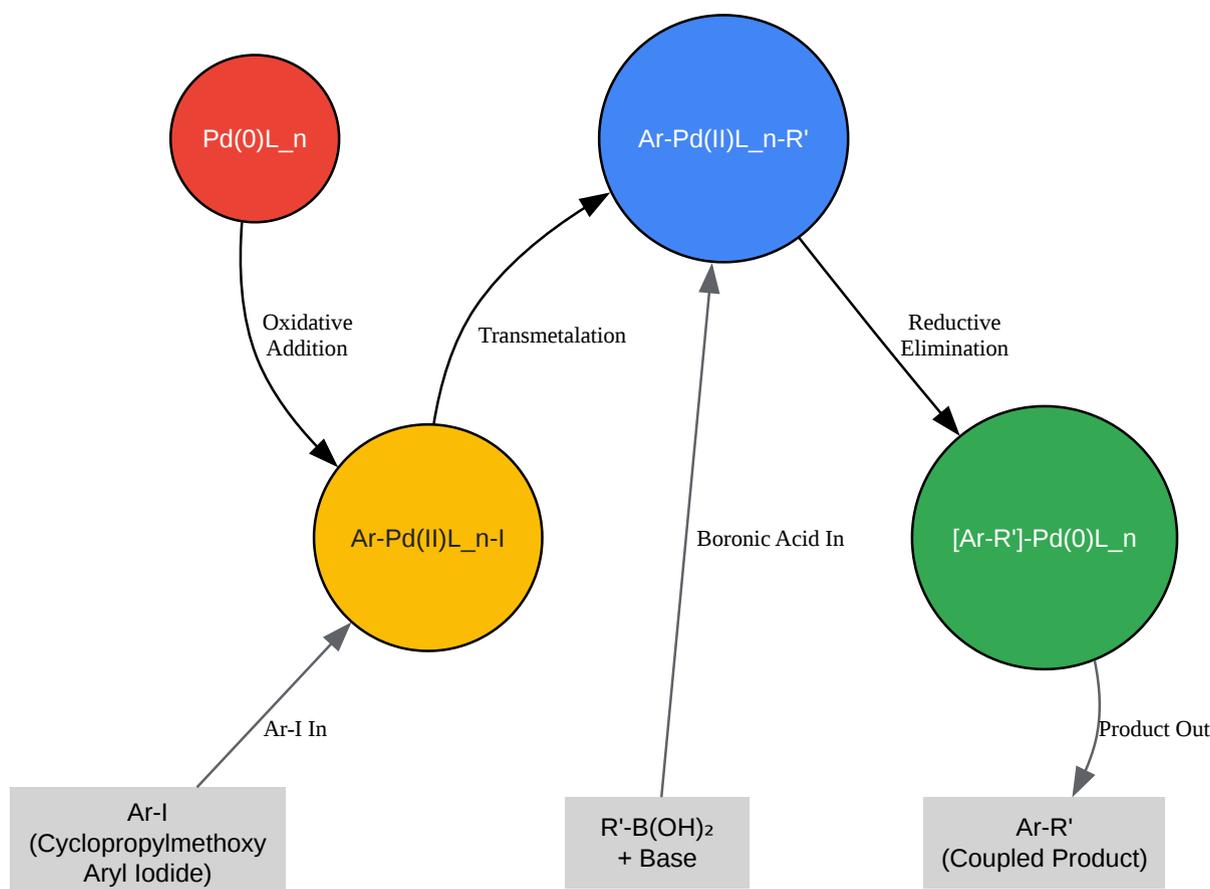
Key Cross-Coupling Reactions and Protocols

The true synthetic power of cyclopropylmethoxy aryl iodides is realized in their ability to participate in a multitude of C-C and C-heteroatom bond-forming reactions. Due to the high reactivity of the C-I bond, these substrates are often ideal candidates for developing and optimizing new catalytic methods.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction, which couples organohalides with boronic acids, is one of the most widely used reactions in modern organic synthesis.^[8] The high reactivity of aryl iodides makes them excellent substrates for this transformation.

Catalytic Cycle: Suzuki-Miyaura Coupling



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of 1-((Cyclopropylmethoxy)methyl)-4-iodobenzene with Phenylboronic Acid

- **Setup:** In an oven-dried Schlenk flask under an argon atmosphere, combine 1-((cyclopropylmethoxy)methyl)-4-iodobenzene (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).
- **Catalyst Addition:** Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), to the flask.
- **Solvent:** Add a degassed solvent mixture, typically toluene/water (4:1), to the flask.

- Reaction: Heat the mixture to 90-100°C and stir vigorously for 4-8 hours, monitoring by TLC or GC-MS.
- Workup & Purification: After cooling, dilute the reaction with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

Causality Insight: A biphasic solvent system (toluene/water) is often used to dissolve both the organic-soluble aryl iodide and the more polar boronic acid salt formed after activation by the base. The base (K₃PO₄) is crucial for activating the boronic acid to facilitate the transmetalation step.^[9]

Buchwald-Hartwig Amination (C-N Bond Formation)

The palladium-catalyzed formation of C-N bonds is a cornerstone of pharmaceutical synthesis, enabling the construction of aryl amines which are prevalent in drug molecules.^{[10][11]} While aryl iodides are reactive, their use can present unique challenges, such as catalyst inhibition by the iodide byproduct.^{[6][12]}

Table 1: Common Catalytic Systems for Buchwald-Hartwig Amination

| Ligand | Palladium Source | Base | Typical Solvent | Key Feature |
|-----------|------------------------------------|--------------------------------|-----------------|--|
| XPhos | Pd ₂ (dba) ₃ | NaOt-Bu | Toluene | Bulky, electron-rich; good for a wide range of amines. |
| BrettPhos | Pd(OAc) ₂ | LHMDS | Dioxane | Highly active, allows for lower catalyst loadings. ^[12] |
| RuPhos | Pd G3 Precatalyst | K ₂ CO ₃ | t-Amyl alcohol | Effective for coupling with heteroarylamines |

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

- **Setup:** In a glovebox, charge a vial with 1-((cyclopropylmethoxy)methyl)-4-iodobenzene (1.0 eq.), a palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 eq.).
- **Reagent Addition:** Add toluene, followed by morpholine (1.2 eq.).
- **Reaction:** Seal the vial and heat to 100°C for 12-24 hours.
- **Workup & Purification:** Cool the reaction, dilute with dichloromethane (DCM), and filter through a pad of Celite®. Concentrate the filtrate and purify by column chromatography.

Causality Insight: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (Buchwald ligands) are essential to promote the reductive elimination step, which forms the C-N bond and regenerates the Pd(0) catalyst.^[11] Using a solvent in which the iodide salt byproduct (e.g., NaI) is insoluble can prevent catalyst inhibition and significantly improve reaction efficiency.^{[6][12]}

Sonogashira Coupling (C-C sp²-sp Bond Formation)

This reaction creates a C-C bond between an aryl halide and a terminal alkyne, a valuable transformation for synthesizing building blocks used in materials science and medicinal chemistry.^{[4][13]} The classic protocol uses a dual palladium/copper catalytic system.^[14]

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

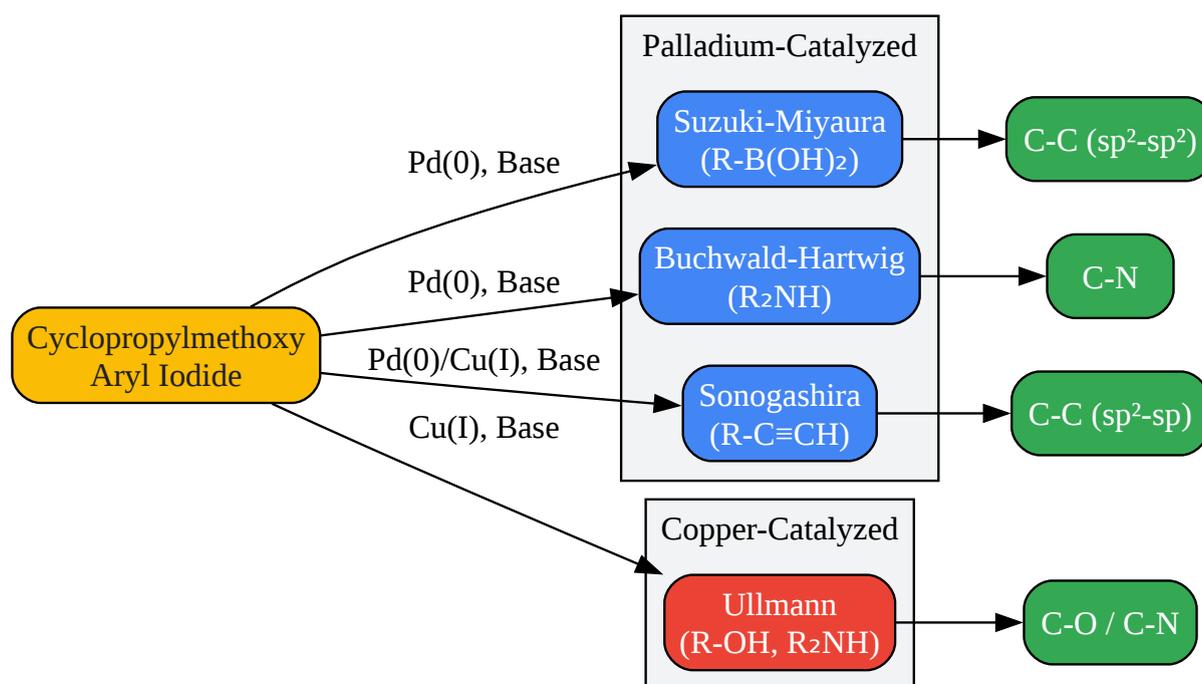
- **Setup:** To a Schlenk flask, add 1-((cyclopropylmethoxy)methyl)-4-iodobenzene (1.0 eq.), PdCl₂(PPh₃)₂ (2 mol%), and copper(I) iodide (CuI, 4 mol%).
- **Solvent and Reagents:** Add degassed triethylamine (TEA) as both the solvent and the base. Add phenylacetylene (1.1 eq.).
- **Reaction:** Stir the mixture at room temperature under an argon atmosphere for 6-12 hours.
- **Workup & Purification:** Remove the triethylammonium iodide salt by filtration. Concentrate the filtrate and purify the residue by column chromatography.

Causality Insight: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step.[4][14] Triethylamine acts as a base to deprotonate the alkyne and to quench the HI generated during the reaction. Copper-free protocols have also been developed to avoid the formation of diyne byproducts.[15]

Ullmann Condensation (C-O/C-N Bond Formation)

The Ullmann reaction is a classical copper-catalyzed method for forming C-O and C-N bonds. [16] While often requiring harsher conditions (high temperatures, polar aprotic solvents) than palladium-catalyzed methods, it remains a useful alternative, especially for specific substrates where palladium catalysis may be problematic.[16][17]

Diagram: Comparison of Coupling Reactions



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Caption: Major cross-coupling pathways for cyclopropylmethoxy aryl iodides.

Conclusion and Future Perspectives

Cyclopropylmethoxy aryl iodides stand out as exceptionally versatile and valuable building blocks for chemical synthesis. The strategic incorporation of the cyclopropylmethoxy group offers a proven method for enhancing the metabolic stability and modulating the physicochemical properties of target molecules, a critical advantage in drug discovery.^{[1][2][3]} The high reactivity of the aryl iodide moiety ensures efficient participation in a wide range of robust and scalable cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The detailed protocols and mechanistic insights provided in this guide serve as a practical resource for researchers aiming to leverage these powerful intermediates. As the demand for novel chemical entities with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties continues to grow, the use of thoughtfully designed building blocks like cyclopropylmethoxy aryl iodides will undoubtedly play an increasingly central role in the rapid and efficient discovery of next-generation therapeutics and functional materials.

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